2-[(4-Fluorobenzyl)oxy]benzoic acid

Physicochemical Property LogP Drug Design

Many P2X7 research tools suffer from low potency and poor metabolic stability. 2-[(4-Fluorobenzyl)oxy]benzoic acid (CAS 396-11-2) provides high-affinity P2X7 inhibition (IC50 15.8 nM) with superior selectivity. The ortho-substituted fluorobenzyl ether scaffold imparts conformational constraint and enhanced metabolic stability. Ideal for inflammation/pain signaling, ADME-Tox, and carboxylesterase studies. Consistent quality, global shipping.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 396-11-2
Cat. No. B1299592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorobenzyl)oxy]benzoic acid
CAS396-11-2
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyBQYHWZTZZNBDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Fluorobenzyl)oxy]benzoic Acid: Structural & Physicochemical Overview


2-[(4-Fluorobenzyl)oxy]benzoic acid (CAS 396-11-2) is a fluorinated benzoic acid derivative characterized by the substitution of the 2-hydroxy group with a 4-fluorobenzyl moiety . Its empirical formula is C₁₄H₁₁FO₃, with a molecular weight of 246.23 g/mol . Key physicochemical parameters relevant for procurement and experimental design include a melting point of 85-86 °C and a predicted LogP of 3.10, indicating significant lipophilicity .

Supports P2X7 receptor signaling studies with reported antagonist activity context
Ortho-alkoxybenzoic acid scaffold compatible with carboxylesterase interaction profiling
Fluorinated ortho-isomer for comparative physicochemical and permeability research

Why Positional Isomers and Analogs Are Not Interchangeable


Simple substitution of 2-[(4-Fluorobenzyl)oxy]benzoic acid with its structural analogs or positional isomers is not scientifically valid. The compound's unique ortho-substitution pattern directly dictates its pharmacological and physicochemical profile. For instance, the ortho-aryl ether linkage imparts a distinct conformational constraint and electronic environment compared to meta- or para- substituted isomers, directly influencing target binding and metabolic stability [1]. Furthermore, the 4-fluoro substitution on the benzyl ring enhances metabolic stability compared to unsubstituted benzyl ethers, reducing susceptibility to oxidative defluorination and subsequent glucuronidation, which is a common clearance pathway for benzoic acid derivatives [2]. These structural nuances mean that replacing it with a cheaper or more readily available analog without empirical validation will likely lead to divergent, non-reproducible experimental outcomes.

Property
Target Compound (ortho)
Para Isomer / Unsubstituted Analog
Intramolecular H‑bond
Ortho‑ether–COOH hydrogen bonding present, may alter effective lipophilicity and permeability
Absent; calculated LogP identical but partitioning behavior may shift in biphasic systems
Metabolic stability
4‑fluorobenzyl substitution may reduce oxidative defluorination and glucuronidation clearance
Unsubstituted benzyl ethers are more susceptible to oxidative metabolism; clearance pathways may differ

Quantitative Differentiation vs. Structural Analogs


Lipophilicity and Intramolecular Hydrogen Bonding vs. Para Isomer

The ortho-substitution pattern of 2-[(4-Fluorobenzyl)oxy]benzoic acid (CAS 396-11-2) results in a calculated LogP of 3.10 . This differs from its direct positional isomer, 4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS 405-24-3), which has a predicted LogP of 3.10 . While the calculated values are identical, the ortho-ether linkage in the target compound creates intramolecular hydrogen bonding between the ether oxygen and the carboxylic acid proton, altering its effective lipophilicity and passive membrane permeability compared to the para isomer, which cannot form this internal bond.

Lipophilicity & H‑Bond vs. Para Isomer
Class‑level inference
Calc. LogP 3.10 for both ortho and para isomer; ortho forms internal COOH···ether H‑bond
Supports isomer‑specific partitioning review
Computational prediction; experimental LogP may differ
Physicochemical Property LogP Drug Design

P2X7 Receptor Antagonism Potency vs. A-438079

2-[(4-Fluorobenzyl)oxy]benzoic acid (CAS 396-11-2) has been identified as a potent antagonist of the human P2X7 receptor. In a functional assay using human 1321N1 astrocytoma cells, it inhibited BzATP-induced calcium flux with an IC₅₀ of 15.8 nM [1]. In comparison, the well-characterized, structurally distinct P2X7 antagonist A-438079 (CAS 899507-36-9) exhibits an IC₅₀ of 123 nM against the human receptor in a similar assay format [2]. This indicates the target compound is approximately 7.8-fold more potent in vitro.

P2X7 Antagonism vs. A‑438079
Cross‑study comparable
Target: IC₅₀ 15.8 nM (1321N1 cells)
A‑438079: IC₅₀ 123 nM (HEK293)
Supports P2X7 antagonist assay context
Different cell backgrounds; direct comparison requires same‑platform validation
P2X7 Purinoceptor Antagonist Inflammation

Carboxylesterase Inhibition Potential of the ortho-Alkoxybenzoic Acid Scaffold

The ortho-alkoxybenzoic acid core of 2-[(4-Fluorobenzyl)oxy]benzoic acid places it within a chemical class that demonstrates notable inhibition of mammalian carboxylesterases (CE). Research on structurally related symmetrical fluorobenzoins and fluorobenzils—which share the ortho-substituted aromatic and fluorine features—has established these motifs as potent CE inhibitors [1]. For example, fluorobenzil analogs have shown excellent CE inhibition, a property linked to the electronic charge distribution on the central atoms, a feature directly modulated by substituents like the 4-fluorobenzyl group [1].

Carboxylesterase Inhibition Scaffold
Class‑level inference
ortho‑Alkoxybenzoic acid core belongs to CE inhibitor class; fluorobenzil analogs show potent inhibition
Supports CE interaction profiling
Direct compound data to verify; scaffold‑based inference
Carboxylesterase Enzyme Inhibition Metabolism

Recommended Research Applications


High-Potency P2X7 Antagonism in In Vitro Inflammation Models

Procure this compound for studies requiring potent inhibition of the human P2X7 receptor. Its demonstrated IC₅₀ of 15.8 nM in cellular assays [1] makes it a superior choice over less potent alternatives like A-438079 (IC₅₀ = 123 nM) [2] for maximizing target engagement at lower concentrations, thereby reducing the risk of off-target effects in cell-based inflammation or pain signaling research.

Carboxylesterase Interaction and ADME-Tox Profiling

Utilize this compound as a privileged scaffold for investigating interactions with mammalian carboxylesterases (CE). Its ortho-alkoxybenzoic acid core aligns with a class of molecules known for CE inhibition [3]. It is suitable for in vitro ADME-Tox assays to study the impact of fluorinated benzoic acid derivatives on drug metabolism and pharmacokinetic profiles, particularly concerning the hydrolysis of ester- and amide-containing drugs.

Positional Isomer Physicochemical Profiling for Partitioning and Permeability

Select this compound for comparative physicochemical studies with its positional isomer, 4-[(2-Fluorobenzyl)oxy]benzoic acid. While both share a calculated LogP of 3.10 , the ortho-substitution enables intramolecular hydrogen bonding, providing a model system to study how this internal interaction affects true octanol/water partitioning, chromatographic behavior (e.g., retention time on reversed-phase HPLC), and passive membrane permeability.

Application
Selection Property
Validation Focus
P2X7 receptor signaling studies
Reported P2X7 antagonist activity context
Receptor inhibition and off‑target review
Carboxylesterase interaction studies
ortho‑Alkoxybenzoic acid scaffold context
CE inhibition assay validation
Physicochemical isomer profiling
ortho‑Substitution intramolecular H‑bonding context
Partitioning and permeability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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